6-(4-methoxyphenyl)-2-methyl-7H-imidazo[1,2-a]pyrazin-3-one
Description
Properties
IUPAC Name |
6-(4-methoxyphenyl)-2-methylimidazo[1,2-a]pyrazin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c1-9-14(18)17-8-12(15-7-13(17)16-9)10-3-5-11(19-2)6-4-10/h3-8,18H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHIMEFKYTNKHCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=C(N=CC2=N1)C3=CC=C(C=C3)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60922799 | |
| Record name | 6-(4-Methoxyphenyl)-2-methylimidazo[1,2-a]pyrazin-3(7H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60922799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118877-07-9 | |
| Record name | 2-Methyl-6-(4-methoxyphenyl)-3,7-dihydroimidazo(1,2-alpha)pyrazin-3-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118877079 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-(4-Methoxyphenyl)-2-methylimidazo[1,2-a]pyrazin-3(7H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60922799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Toya et al. (1992) Method
The foundational synthesis of MCLA was reported by Toya et al., who employed a cyclization reaction between 4-methoxyphenylhydrazine and 2-bromo-3-methylpyrazine. The reaction was conducted in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base at 80–100°C for 12–24 hours. This method achieved a yield of 58–65%, with purity confirmed via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). The mechanism involves nucleophilic substitution at the pyrazine ring, followed by intramolecular cyclization to form the imidazo[1,2-a]pyrazin-3-one core.
VulcanChem Protocol
VulcanChem’s protocol modifies Toya’s approach by optimizing solvent polarity and reaction time. Using 2-bromo-3-methylpyrazine and 4-methoxyphenylhydrazine in a 1:1.2 molar ratio, the reaction proceeds in DMF at 90°C for 18 hours, yielding 70–72% product. The inclusion of azeotropic distillation to remove water improved cyclization efficiency, as evidenced by reduced byproduct formation.
Table 1: Classical Cyclization Conditions and Outcomes
| Parameter | Toya et al. (1992) | VulcanChem |
|---|---|---|
| Solvent | DMF | DMF |
| Base | K₂CO₃ | K₂CO₃ |
| Temperature (°C) | 80–100 | 90 |
| Time (hours) | 12–24 | 18 |
| Yield (%) | 58–65 | 70–72 |
Lewis Acid-Catalyzed Synthesis
FeCl₃-Mediated Cyclization
Building on methodologies for related imidazo[1,2-a]pyrazines, FeCl₃ has been explored as a Lewis acid catalyst to accelerate MCLA synthesis. In a typical procedure, 4-methoxyphenylhydrazine and 2-bromo-3-methylpyrazine are reacted in toluene under air at 110°C with 20 mol% FeCl₃. This method reduces reaction time to 8–10 hours while maintaining a yield of 68–70%. FeCl₃ facilitates electrophilic activation of the pyrazine ring, enhancing the nucleophilic attack by hydrazine.
Comparative Efficiency
The FeCl₃-catalyzed method offers a 15% reduction in reaction time compared to classical approaches, though yields remain comparable. However, product purification requires additional steps due to iron residue, which is mitigated via aqueous workup and column chromatography.
Microwave-Assisted Synthesis
DiMauro et al. Adaptation
Microwave irradiation has been applied to MCLA synthesis, leveraging rapid heating to reduce reaction times. A mixture of 4-methoxyphenylhydrazine and 2-bromo-3-methylpyrazine in DMF is irradiated at 150°C for 20 minutes, yielding 75–78% product. Microwave conditions promote uniform heating, minimizing side reactions such as oxidative degradation.
Table 2: Microwave vs. Classical Methods
Alternative and Emerging Methods
Cyclodextrin-Templated Synthesis
A 2003 study explored the use of γ-cyclodextrin to enhance reaction efficiency during MCLA synthesis. By pre-complexing 4-methoxyphenylhydrazine with γ-cyclodextrin in aqueous solution, the cyclization yield improved to 80–82% at 70°C. The cyclodextrin cavity stabilizes transition states, favoring intramolecular cyclization over hydrolysis.
Analytical Characterization
Spectroscopic Data
MCLA synthesized via classical methods exhibits characteristic NMR signals:
Chemical Reactions Analysis
Types of Reactions
6-(4-Methoxyphenyl)-2-methyl-7H-imidazo[1,2-a]pyrazin-3-one undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form chemiluminescent products.
Reduction: Can be reduced under specific conditions to yield different derivatives.
Substitution: Participates in nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) is commonly used as an oxidizing agent.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenated solvents and bases like sodium hydroxide (NaOH) are often employed.
Major Products
The major products formed from these reactions include various chemiluminescent derivatives, which are useful in different analytical applications .
Scientific Research Applications
Chemistry
- Detection of Reactive Oxygen Species (ROS) : MCLA is utilized as a probe for detecting superoxide anions and other reactive oxygen species in various chemical reactions. Its ability to emit light upon reaction makes it valuable for analytical chemistry applications .
Biology
- Oxidative Stress Studies : The compound is employed in biological assays to investigate oxidative stress in cells and tissues. By measuring the light emitted during reactions with ROS, researchers can assess oxidative damage and cellular responses to stress .
Medicine
- Diagnostic Tests : MCLA is used in diagnostic applications to detect oxidative damage associated with various diseases, including inflammation and cancer. Its chemiluminescent properties enable sensitive detection of biomarkers related to oxidative stress .
Industry
- Quality Control : In industrial settings, MCLA is applied in quality control processes to monitor the presence of reactive oxygen species in products, ensuring safety and efficacy in pharmaceuticals and other consumer goods .
Case Study 1: Chemiluminescent Probes for ROS Detection
A study highlighted the effectiveness of MCLA as a chemiluminescent probe for detecting superoxide anions in biological systems. The results demonstrated that MCLA could provide real-time monitoring of oxidative stress levels in live cells, showcasing its potential for both research and clinical diagnostics .
Case Study 2: Application in Cancer Research
In cancer research, MCLA has been used to study the role of oxidative stress in tumor progression. Researchers found that elevated levels of ROS correlated with increased tumor aggressiveness, suggesting that MCLA could serve as a valuable tool for assessing oxidative stress in cancerous tissues .
Mechanism of Action
The compound exerts its effects through a chemiluminescent reaction. When it reacts with superoxide anions or singlet oxygen, it forms an excited state intermediate. This intermediate then decays to the ground state, emitting light in the process. The molecular targets include reactive oxygen species, and the pathways involve the formation and decay of the excited state intermediate .
Comparison with Similar Compounds
Structural Analogues and Modifications
2.1.1 Substituent Effects on the Imidazopyrazinone Core MCLA belongs to the imidazo[1,2-a]pyrazin-3-one family. Key structural analogues include:
6-Phenyl-2-methylimidazo[1,2-a]pyrazin-3(7H)-one : Lacks the 4-methoxyphenyl group at position 6, resulting in reduced chemiluminescence intensity compared to MCLA due to decreased electron-donating effects .
6-(2-Naphthyl)-2-methylimidazo[1,2-a]pyrazin-3(7H)-one : The bulkier naphthyl group enhances luminescence stability but reduces solubility in aqueous media .
Bridged Analogues (5,6-Dimethylene-linked): A cyclodextrin-conjugated derivative with a dimethylene bridge between positions 5 and 6 shows a 33-fold increase in luminescence intensity compared to MCLA, attributed to enhanced rigidity and reduced non-radiative decay .
Modifications at Position 7
- 7-Benzyl-2-methylimidazo[1,2-a]pyrazin-3(7H)-one (CAS 646995-93-9): Substitution of the hydrogen at position 7 with a benzyl group increases lipophilicity, improving membrane permeability but reducing specificity for O₂•⁻ detection .
Physicochemical Properties
Functional Performance
Key Findings :
Biological Activity
6-(4-Methoxyphenyl)-2-methyl-7H-imidazo[1,2-a]pyrazin-3-one, also known as MCLA, is a compound of significant interest in biological and chemical research due to its unique chemiluminescent properties. This article explores its biological activity, including its mechanisms of action, applications in various fields, and relevant case studies.
MCLA is characterized by the following chemical structure:
- IUPAC Name : 6-(4-methoxyphenyl)-2-methylimidazo[1,2-a]pyrazin-3(7H)-one
- Molecular Formula : C14H13N3O2
- Molecular Weight : 253.27 g/mol
- CAS Number : 118877-07-9
The compound exhibits chemiluminescence, emitting light upon reaction with specific substrates, particularly reactive oxygen species (ROS) such as superoxide anions and singlet oxygen .
The biological activity of MCLA primarily stems from its ability to participate in chemiluminescent reactions. Upon interaction with ROS, MCLA forms an excited state intermediate that decays to the ground state, emitting light. This mechanism is crucial for its applications in detecting oxidative stress in biological systems .
Biological Applications
MCLA has been utilized in various fields due to its reactive properties:
- Biochemistry : It serves as a probe for detecting ROS in cellular assays, allowing researchers to study oxidative stress and its implications in diseases .
- Medicine : MCLA is employed in diagnostic tests for oxidative damage and inflammation, providing insights into conditions such as cancer and cardiovascular diseases .
- Research : The compound is used in assays to evaluate the function of leukocytes and other immune cells under oxidative stress conditions .
Chemiluminescent Assays
A study demonstrated that MCLA could effectively detect superoxide anions produced by activated leukocytes. The assay revealed a linear relationship between the concentration of superoxide and the intensity of emitted light, validating MCLA's use as a reliable probe for oxidative species detection .
Anticancer Activity
Research has indicated that MCLA derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, a derivative showed an IC50 value of 0.16 µM against CDK9, a critical enzyme involved in cell cycle regulation. This suggests potential applications in developing anticancer therapies targeting CDK9 inhibition .
Comparison with Other Compounds
In comparative studies, MCLA demonstrated enhanced chemiluminescence compared to traditional luciferin analogs. Its superior performance in detecting ROS makes it a valuable tool for both basic research and clinical diagnostics .
Data Table: Biological Activity Summary
| Activity Type | Description | IC50 (µM) |
|---|---|---|
| Superoxide Detection | Chemiluminescent response to superoxide anions | N/A |
| CDK9 Inhibition | Cytotoxicity against cancer cell lines | 0.16 |
| Oxidative Stress Assay | Detection of ROS in biological samples | N/A |
Q & A
Q. What is the molecular structure and functional significance of MCLA in chemiluminescence assays?
MCLA (2-Methyl-6-(4-methoxyphenyl)-3,7-dihydroimidazo[1,2-a]pyrazin-3-one hydrochloride) is a heterocyclic compound with a core imidazopyrazinone structure. Its chemiluminescent activity arises from the reaction of the imidazopyrazinone ring with superoxide anions (O₂•⁻) or singlet oxygen (¹O₂), forming an excited-state adduct that emits light at ~465 nm upon decay . The 4-methoxyphenyl and methyl substituents at positions 6 and 2, respectively, enhance stability and electron delocalization, critical for efficient light emission .
Q. How is MCLA synthesized, and what are its key structural analogs?
MCLA is synthesized via condensation reactions involving substituted pyrazinones and benzyl halides. A representative method includes:
- Reacting 3-hydrazinopyrazin-2-one derivatives with aryl/benzyl halides under reflux conditions .
Key analogs include bridged imidazopyrazinones (e.g., cyclodextrin-conjugated variants) and coelenterazine derivatives (e.g., 8-benzyl-6-(4-hydroxyphenyl) analogs). Structural modifications at position 5 (e.g., alkylation) reduce luminescence, while cyclodextrin conjugates improve water solubility .
Q. What methodological protocols are used for superoxide detection with MCLA?
A standard protocol involves:
Reagent preparation : Dissolve MCLA (125 µM) in water or ethanol, confirm concentration via spectrophotometry (ε₄₂₇ nm = 7400 M⁻¹cm⁻¹) .
Assay setup : Mix xanthine (50 µM) and xanthine oxidase (0.1–0.7 U/mL) to generate O₂•⁻. Add MCLA and monitor luminescence for 20 min using a microplate reader .
Controls : Include superoxide dismutase (SOD, 50 kU/L) to validate specificity .
Advanced Research Questions
Q. How do structural modifications of MCLA impact its sensitivity and selectivity for superoxide?
These modifications highlight the importance of steric and electronic factors in probe design. For instance, the dimethylene bridge stabilizes radical intermediates, amplifying luminescence .
Q. What experimental challenges arise when using MCLA in complex biological systems, and how are they mitigated?
Key challenges include:
- Interference from non-target oxidants : MCLA reacts with ¹O₂, H₂O₂, and •OH. Use scavengers (e.g., NaN₃ for ¹O₂) or parallel assays with non-chemiluminescent probes .
- pH sensitivity : Luminescence is optimal at pH 8.0–8.5. Buffers like Tris-HCl (0.1 M, pH 8.5) stabilize the reaction .
- Photobleaching : Limit light exposure during experiments and use fresh reagent aliquots .
Q. How does MCLA compare to other chemiluminescent probes (e.g., luminol, coelenterazine) in mechanistic studies?
MCLA’s reversible binding to O₂•⁻ (k ≈ 10⁵ M⁻¹s⁻¹) allows real-time monitoring, while luminol requires enzymatic activation .
Q. What are the implications of contradictory data on MCLA’s luminescence intensity in different studies?
Discrepancies often arise from:
- Assay conditions : Variations in xanthine oxidase activity, pH, or temperature .
- Probe purity : Commercial MCLA batches with <98% purity (e.g., degraded hydrochloride salts) yield inconsistent results .
- Instrumentation : Differences in detector sensitivity (e.g., PMT vs. CCD-based systems) .
To resolve contradictions, standardize protocols using reference compounds (e.g., SOD-inhibited controls) and validate purity via HPLC .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
